1-Cyclopropyl-1H-1,2,4-triazol-3-amine
CAS No.: 1785627-17-9
Cat. No.: VC5740835
Molecular Formula: C5H8N4
Molecular Weight: 124.147
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1785627-17-9 |
---|---|
Molecular Formula | C5H8N4 |
Molecular Weight | 124.147 |
IUPAC Name | 1-cyclopropyl-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) |
Standard InChI Key | JBCOUGQDMIWSTQ-UHFFFAOYSA-N |
SMILES | C1CC1N2C=NC(=N2)N |
Introduction
Synthetic Methodologies
One-Pot Synthesis (Method A)
The synthesis of 1-cyclopropyl-1H-1,2,4-triazol-3-amine derivatives proceeds via a streamlined "one-pot" protocol :
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Acylation: 2-Aminobenzonitrile reacts with cyclopropane carbonyl chloride in acetic acid/sodium acetate to form a hydrazide intermediate.
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Heterocyclization: The intermediate undergoes cyclization without isolation, forming a triazolo[c]quinazoline intermediate.
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Ring Opening: Acid-catalyzed hydrolysis in methanol-water (5:1) cleaves the quinazoline ring, yielding the target triazole-amine.
Yield: 98%
Purity: Confirmed by LC-MS ([M+1] = 201) .
Alternative Route (Method B)
A modified approach starts with 2-aminobenzonitrile and dimethylformamide dimethyl acetal (DMF/DMA) :
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Formimidamide Formation: 2-Aminobenzonitrile reacts with DMF/DMA to generate N’-(2-cyanophenyl)-N,N-dimethylformimidamide.
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Cyclization: Treatment with carboxylic acid hydrazides in acetic acid produces triazolo[c]quinazoline.
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Hydrolysis: Identical ring-opening conditions yield the triazole-amine.
Physicochemical Properties
Spectroscopic Data
Key analytical data for 1-cyclopropyl-1H-1,2,4-triazol-3-amine derivatives :
Property | Value (Compound 2.1) | Value (Compound 2.3) |
---|---|---|
Melting Point | 209–211°C | 242–244°C |
¹H NMR (δ, ppm) | 0.81–1.16 (m, 4H, cyclopropyl) | 0.91–1.04 (d, 4H, cyclopropyl) |
6.26 (br.s, 2H, NH₂) | 6.16–6.33 (m, 3H, NH₂, H-6) | |
¹³C NMR (δ, ppm) | 147.1 (C-1), 8.2 (cyclopropyl) | 60.54 (C), 5.08 (H), 25.67 (N) |
LC-MS ([M+1]) | 201 | 219 |
Hazard Category | Code | Description |
---|---|---|
Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
Skin Irritation | H315 | Causes skin irritation |
Eye Damage | H318 | Causes serious eye damage |
Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures: Use personal protective equipment (gloves, goggles), ensure ventilation, and avoid inhalation/ingestion .
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